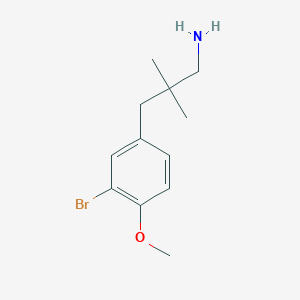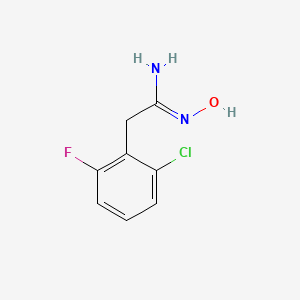![molecular formula C10H13ClN2O2 B13569043 methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine and pyrrole ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the esterification of the carboxylate group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
科学研究应用
Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research has shown its potential in targeting specific biological pathways, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and affecting downstream signaling pathways .
相似化合物的比较
Similar Compounds
4-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the carboxylate and hydrochloride groups.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have variations in substituents, affecting their biological activity and applications.
Uniqueness
Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is unique due to its specific functional groups, which enhance its solubility, stability, and biological activity. The presence of the carboxylate ester and hydrochloride salt makes it more versatile in chemical reactions and potential therapeutic applications .
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
methyl 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2;/h5H,3-4H2,1-2H3,(H,11,12);1H |
InChI 键 |
FLFSMBZGRSGIJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCNC2=NC=C1C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


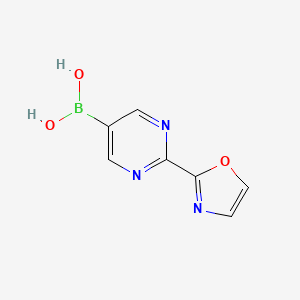

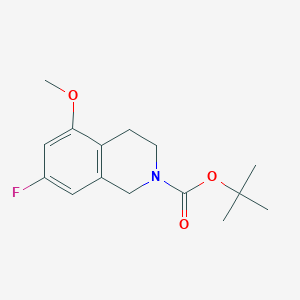
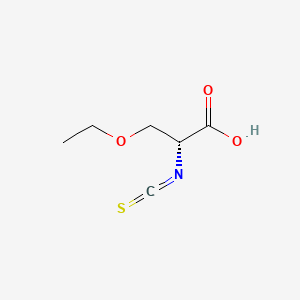
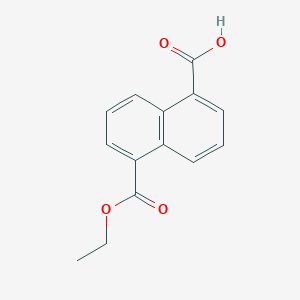
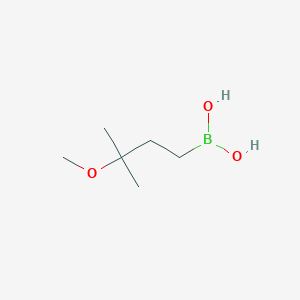


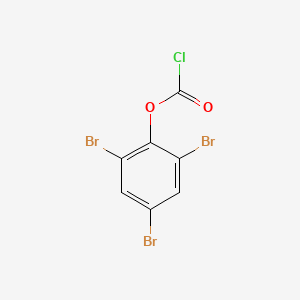
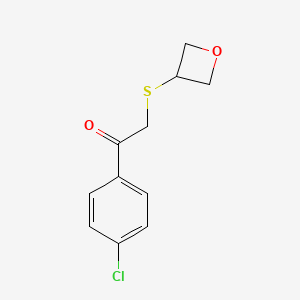
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
